N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeling for Receptor Imaging
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide and its derivatives have been explored in radiolabeling, particularly in the context of angiotensin II, AT1 receptor imaging. Research has demonstrated the potential of such compounds in preparing potent and selective ligands for AT1 receptors, which are useful in medical imaging techniques (Hamill et al., 1996).
Antibacterial and Antimicrobial Applications
Studies have investigated the antibacterial and antimicrobial properties of derivatives incorporating the 1,3,4-oxadiazole ring. These compounds have shown significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential in treating microbial diseases (Desai et al., 2013). Another study emphasized the effectiveness of sulfone derivatives containing 1,3,4-oxadiazole moieties in combating rice bacterial leaf blight, demonstrating both in vivo and in vitro antibacterial activities and enhancing plant resistance against the disease (Shi et al., 2015).
Polymer Chemistry and Materials Science
The compound and its related structures have found applications in the synthesis and characterization of novel polyimides. These polymers exhibit thermal stability and are characterized by properties suitable for various industrial applications, including potential use in optoelectronic devices (Mehdipour‐Ataei et al., 2004). Additionally, oxadiazole derivatives have been explored for their optical properties, contributing valuable insights for applications in polymer-based optoelectronics (Hajduk et al., 2010).
Pharmacological Research
In pharmacological research, derivatives of this compound have been evaluated for their potential in various therapeutic areas. Studies include assessing the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives (Faheem, 2018). Research in electrophysiological activity has also highlighted the significance of N-substituted imidazolylbenzamides, a related class of compounds, as potential selective class III agents in cardiac treatments (Morgan et al., 1990).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Given the compound’s potential broad-spectrum activity, it may influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The compound’s effects would depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)17-11-7-8-15(14-17)21-24-25-22(30-21)23-20(26)18-12-5-6-13-19(18)29-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHQYRFLJANPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.